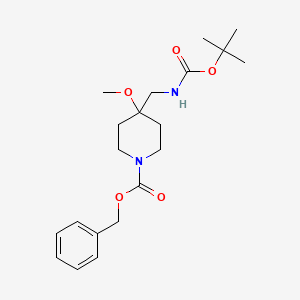

Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate

Description

Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate is a piperidine-derived compound featuring two key functional groups: a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 4-position and a methoxy substituent on the piperidine ring. The benzyl ester at the 1-position enhances its stability during synthetic processes, making it a valuable intermediate in medicinal chemistry and organic synthesis. This compound is typically used in peptide coupling reactions, enzyme inhibitor development, and as a precursor for bioactive molecules targeting neurological and oncological pathways .

Properties

Molecular Formula |

C20H30N2O5 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

benzyl 4-methoxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O5/c1-19(2,3)27-17(23)21-15-20(25-4)10-12-22(13-11-20)18(24)26-14-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,21,23) |

InChI Key |

SBDXLOXVJIGCCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthetic preparation of Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate typically involves:

- Introduction of the Boc-protected amino group onto the piperidine ring.

- Benzylation of the piperidine nitrogen to form the benzyl carboxylate ester.

- Installation of the methoxy substituent at the 4-position of the piperidine ring.

- Purification and isolation of the final product.

Stepwise Preparation from N-Benzyl-4-piperidone Derivatives

A representative method involves the following key steps based on patent CN107805218B and related literature:

| Step | Description | Reagents & Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Formation of Boc-protected amino intermediate | N-benzyl-4-piperidone (1.00 mol), ammonium chloride (10 mmol), trimethyl orthoformate (1.00 mol), methanol reflux 2h; then tert-butyl carbamate (1.20 mol) in toluene at 80-100 °C with continuous methanol removal for 3h | 81% yield; white solid isolated by filtration |

| 2 | Catalytic hydrogenation to reduce intermediate | Product from step 1 (0.816 mol), methanol solvent, 5% Pd/C catalyst, H2 atmosphere at 0.8-1.0 MPa, 80 °C for 8h | 88.7% yield; 99.0% GC purity; mp 161.7-163.3 °C |

This approach efficiently installs the Boc-protected amino group and benzyl carboxylate functionality, with high yields and purity, suitable for scale-up synthesis.

Alternative Synthetic Routes Involving Esterification and Alkylation

Research articles describing indirect AMP-activated protein kinase activators provide synthetic routes that can be adapted for the target compound:

- Benzylation of ethyl piperidine-4-carboxylate followed by ester hydrolysis to yield carboxylic acid intermediates.

- Mitsunobu reaction for alkylation of hydroxymethyl piperidine derivatives with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

- Reductive amination and catalytic hydrogenation steps to introduce amino substituents and remove protecting groups.

- Use of coupling reagents such as WSC·HCl and HOBt in DMF or dichloromethane to form amide linkages.

These methods highlight the versatility of the piperidine scaffold functionalization, including Boc protection and benzyl ester formation, with yields ranging from moderate to high (33% to 88%) depending on the step.

Preparation of Methyl Analogues and Solubility Considerations

Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, a close analog, has been prepared and characterized with detailed stock solution preparation data, indicating the compound's solubility and stability profiles in various solvents such as DMSO, PEG300, and Tween 80. This information is critical for handling and formulation in research applications.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Method 1 (Patent CN107805218B) | Method 2 (Literature Synthesis) |

|---|---|---|

| Starting Material | N-benzyl-4-piperidone | Ethyl piperidine-4-carboxylate |

| Boc Protection | tert-Butyl carbamate in toluene, 80-100 °C | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate via Mitsunobu |

| Benzylation | Via N-benzyl intermediate | Benzylation of piperidine nitrogen |

| Catalytic Hydrogenation | 5% Pd/C, H2, 80 °C, 8h | Pd/C, H2, room temperature |

| Yield (Overall) | ~72% (81% × 88.7%) | 33% to 88% depending on step |

| Purity | 99.0% by GC | Not always specified |

| Melting Point | 161.7-163.3 °C | Not specified |

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, various oxidizing agents for oxidation reactions, and different nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield the corresponding alcohols, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The methoxy group and benzyl group also contribute to the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Benzyl 4-amino-4-methylpiperidine-1-carboxylate (Compound 11, )

- Structure: Replaces the Boc-protected amino methyl and methoxy groups with a methyl group and a free amino group.

- Synthesis : Synthesized via Boc deprotection using trifluoroacetic acid (TFA), highlighting its role as an intermediate in amine-functionalized piperidine derivatives.

- Applications: Used in copper-mediated radiofluorination reactions due to its free amino group, unlike the Boc-protected target compound .

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate ()

- Structure: Features a carbamoyl group and a benzyloxycarbonyl (Cbz)-protected amino group instead of methoxy and Boc-amino methyl groups.

- This contrasts with the methoxy group’s lipophilic character in the target compound .

Benzyl 4-Hydroxy-1-piperidinecarboxylate ()

Protection Strategy Variations

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate ()

- Structure: Incorporates an N-methylated Boc-protected amino group.

- Impact : Methylation reduces nucleophilicity, altering reactivity in substitution reactions compared to the unmethylated target compound. This modification is critical in tuning pharmacokinetic properties for drug candidates .

4-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid ()

- Structure : Replaces the methoxy group with a carboxylic acid and retains dual protection (Boc and Cbz).

- Applications : The carboxylic acid enables salt formation or conjugation to biomolecules, offering broader utility in prodrug design compared to the esterified target compound .

Biological Activity

Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate (often referred to as Boc-protected piperidine derivative) is a compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following chemical formula:

- Molecular Formula : C19H28N2O4

- IUPAC Name : Benzyl 4-[(tert-butoxycarbonyl)(methyl)amino]-1-piperidinecarboxylate

This compound features a piperidine ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in biological systems.

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Enzyme Inhibition : The Boc group facilitates the selective inhibition of enzymes by protecting amine groups during reactions. This property is particularly useful in synthesizing inhibitors for enzymes such as acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease .

- Anticancer Activity : Recent studies have indicated that piperidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against cancer cell lines. For instance, compounds structurally related to the target compound have shown enhanced efficacy against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuroprotective Effects : The piperidine moiety is known to enhance brain penetration of drugs, making derivatives effective in treating neurodegenerative diseases by inhibiting cholinesterase enzymes and exhibiting antioxidant properties .

Therapeutic Applications

The compound's unique structure allows for various therapeutic applications:

- Alzheimer's Disease : Compounds with similar structures have been explored for their ability to inhibit AChE and butyrylcholinesterase (BuChE), showing promise in improving cognitive function by increasing acetylcholine levels in the brain .

- Cancer Therapy : The anticancer properties of piperidine derivatives suggest their potential use in developing new cancer treatments. Research indicates that these compounds can induce apoptosis in specific cancer cell lines, offering a pathway for novel anticancer agents .

Case Studies

Several studies illustrate the biological activity and therapeutic potential of this compound:

Q & A

Q. What are the common synthetic routes for preparing Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-methoxypiperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protection and coupling strategies. For example:

Piperidine Core Functionalization : Introduce the methoxy group at the 4-position via alkylation or oxidation-reduction sequences.

Boc Protection : React the primary amine group with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, using a base like triethylamine (TEA) to neutralize HCl byproducts .

Benzyloxycarbonylation : Couple the piperidine nitrogen with benzyl chloroformate under inert conditions (e.g., DCM, 0°C to RT) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC or TLC .

Q. How should researchers characterize this compound to confirm its structure?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl, benzyl, methoxy groups). Key signals include tert-butyl protons (~1.4 ppm) and benzyl aromatic protons (~7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions).

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) and C-O-C stretches (methoxy at ~1100 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Despite limited toxicological data for this specific compound, adopt precautions based on structurally similar piperidine derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents .

- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during Boc protection of the amine group?

- Methodological Answer :

- Solvent Selection : Use anhydrous DCM or THF to minimize hydrolysis of Boc₂O.

- Stoichiometry : Employ a 10–20% excess of Boc₂O relative to the amine to ensure complete reaction.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction .

- Monitoring : Track reaction progress via TLC (Rf shift) or in situ FTIR (disappearance of amine N-H stretches at ~3300 cm⁻¹).

Q. What strategies are effective for functionalizing the methoxy or benzyl groups in this compound?

- Methodological Answer :

- Methoxy Group Modification :

- Demethylation : Use BBr₃ in DCM at –78°C to generate a hydroxyl group for further derivatization .

- Benzyl Group Removal :

- Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C, methanol) cleaves the benzyloxycarbonyl (Cbz) group while preserving the Boc protection .

- Cross-Coupling : Suzuki-Miyaura coupling on halogenated derivatives (if synthesized) to introduce aryl/heteroaryl groups .

Q. How can contradictions in hazard data (e.g., irritant vs. non-hazardous classifications) be addressed experimentally?

- Methodological Answer :

- Tiered Toxicity Screening :

In Vitro Assays : Perform skin irritation tests using reconstructed human epidermis (EpiDerm™) or corneal cell models .

Acute Toxicity : Conduct OECD Guideline 423 studies in rodent models to determine LD₅₀ values.

- Comparative Analysis : Cross-reference safety data from structurally analogous compounds (e.g., benzyl piperidine carboxylates) to infer potential risks .

Stability and Reactivity

Q. Under what conditions does the Boc group degrade, and how can stability be assessed?

- Methodological Answer :

- Degradation Triggers :

- Acidic Conditions : Boc groups hydrolyze in TFA/DCM (1:1) or HCl/dioxane.

- Thermal Stress : Monitor decomposition via TGA (weight loss at >150°C) or accelerated aging studies (40°C/75% RH for 4 weeks) .

- Analytical Monitoring : Use LC-MS to detect tert-butanol (degradation byproduct) or quantify intact Boc via ¹H NMR .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported hazards (e.g., irritant vs. non-classified)?

- Methodological Answer :

- Literature Meta-Analysis : Compare SDS entries for analogs (e.g., Benzyl 4-Hydroxy-1-piperidinecarboxylate) to identify consensus hazards .

- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict toxicity based on substituent effects .

- Empirical Validation : Conduct patch tests on inert substrates (e.g., glass) to assess corrosivity/reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.